molecular formula C9H14O B144892 3-Propan-2-ylhex-5-yn-2-one CAS No. 127488-64-6

3-Propan-2-ylhex-5-yn-2-one

Cat. No. B144892
CAS RN: 127488-64-6
M. Wt: 138.21 g/mol
InChI Key: MMFAGBNBPWGKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Propan-2-ylhex-5-yn-2-one, also known as propargyl acetone, is a chemical compound that belongs to the family of alpha, beta-unsaturated ketones. It has a unique chemical structure that makes it a valuable tool in scientific research.

Mechanism of Action

The mechanism of action of 3-Propan-2-ylhex-5-yn-2-one involves its ability to inhibit the activity of enzymes such as acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. By inhibiting the activity of acetylcholinesterase, 3-Propan-2-ylhex-5-yn-2-one increases the levels of acetylcholine in the brain, leading to enhanced cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Propan-2-ylhex-5-yn-2-one are primarily related to its ability to inhibit the activity of acetylcholinesterase. This leads to increased levels of acetylcholine in the brain, which can improve cognitive function. Additionally, 3-Propan-2-ylhex-5-yn-2-one has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Propan-2-ylhex-5-yn-2-one in lab experiments is its ability to selectively inhibit the activity of acetylcholinesterase. This makes it a valuable tool in the study of this enzyme and its role in various physiological processes. However, one limitation of using 3-Propan-2-ylhex-5-yn-2-one is its potential toxicity. It is important to use this compound with caution and to follow proper safety protocols.

Future Directions

There are several future directions for the use of 3-Propan-2-ylhex-5-yn-2-one in scientific research. One area of interest is its potential use in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-Propan-2-ylhex-5-yn-2-one and its potential applications in other areas of research.

Synthesis Methods

The synthesis of 3-Propan-2-ylhex-5-yn-2-one can be achieved through a two-step process. The first step involves the reaction of 3-Propan-2-ylhex-5-yn-2-one alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction produces 3-Propan-2-ylhex-5-yn-2-one acetate. In the second step, 3-Propan-2-ylhex-5-yn-2-one acetate is heated with hexan-2-one in the presence of a base such as potassium hydroxide. This reaction produces 3-Propan-2-ylhex-5-yn-2-one.

Scientific Research Applications

3-Propan-2-ylhex-5-yn-2-one has several scientific research applications. It is commonly used as a reagent in organic chemistry for the synthesis of various compounds. It has also been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders. Additionally, 3-Propan-2-ylhex-5-yn-2-one has been used as a tool to study the mechanism of action of enzymes such as acetylcholinesterase.

properties

CAS RN

127488-64-6

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

3-propan-2-ylhex-5-yn-2-one

InChI

InChI=1S/C9H14O/c1-5-6-9(7(2)3)8(4)10/h1,7,9H,6H2,2-4H3

InChI Key

MMFAGBNBPWGKFR-UHFFFAOYSA-N

SMILES

CC(C)C(CC#C)C(=O)C

Canonical SMILES

CC(C)C(CC#C)C(=O)C

synonyms

5-Hexyn-2-one, 3-(1-methylethyl)- (9CI)

Origin of Product

United States

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